molecular formula C14H13Cl2N3O2S B11420693 5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11420693
M. Wt: 358.2 g/mol
InChI Key: BJKBQFGOOIIMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the ethylsulfanyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides, while substitution of the chloro groups can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, compounds like “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” are often investigated for their therapeutic potential. They may be evaluated in preclinical and clinical studies for their efficacy and safety in treating various diseases.

Industry

Industrially, such compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various manufacturing processes.

Mechanism of Action

The mechanism of action of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. Typically, pyrimidine derivatives may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyphenyl derivatives: These compounds share a similar aromatic structure and may exhibit comparable biological activities.

    Ethylsulfanyl pyrimidines: These compounds have the ethylsulfanyl group attached to the pyrimidine ring, influencing their chemical reactivity and biological properties.

Uniqueness

The uniqueness of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual chloro and ethylsulfanyl substitutions, along with the carboxamide group, make it a versatile compound for various applications.

Properties

Molecular Formula

C14H13Cl2N3O2S

Molecular Weight

358.2 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3O2S/c1-3-22-14-17-7-9(16)12(19-14)13(20)18-10-6-8(15)4-5-11(10)21-2/h4-7H,3H2,1-2H3,(H,18,20)

InChI Key

BJKBQFGOOIIMBE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.